
4-Hydroxy-3-methoxyphenethyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methoxyphenethyl acetate is an organic compound that belongs to the class of phenethyl esters It is characterized by the presence of a hydroxy group at the 4th position and a methoxy group at the 3rd position on the phenyl ring, with an acetate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxyphenethyl acetate typically involves the esterification of 4-Hydroxy-3-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methoxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products Formed
Hydrolysis: 4-Hydroxy-3-methoxyphenethyl alcohol and acetic acid.
Oxidation: 4-Hydroxy-3-methoxyphenyl ketone or aldehyde.
Reduction: 4-Hydroxy-3-hydroxyphenethyl acetate.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-Hydroxy-3-methoxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methoxyphenethyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups on the phenyl ring can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Properties: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxyphenethyl acetate can be compared with other similar compounds, such as:
Tyrosol: 4-Hydroxyphenethyl alcohol, which lacks the methoxy group.
Homovanillyl Alcohol: 3-Hydroxy-4-methoxyphenethyl alcohol, which has the hydroxy and methoxy groups swapped.
Hydroxytyrosol: 3,4-Dihydroxyphenethyl alcohol, which has two hydroxy groups instead of a methoxy group.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the acetate ester linkage, makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)ethyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-6-5-9-3-4-10(13)11(7-9)14-2/h3-4,7,13H,5-6H2,1-2H3 |
Clé InChI |
KYOAGPAAAMNAHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


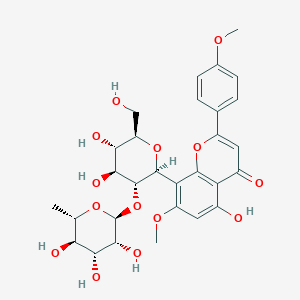

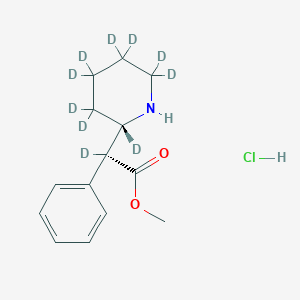
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
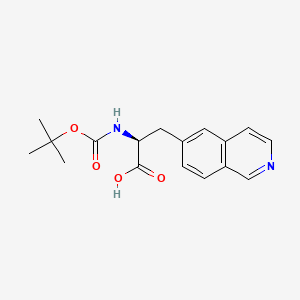
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
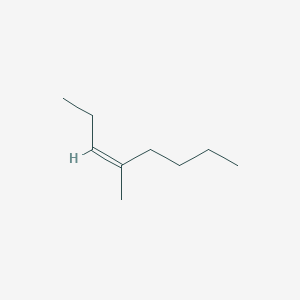
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
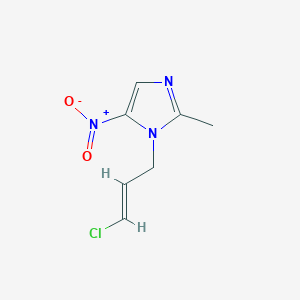
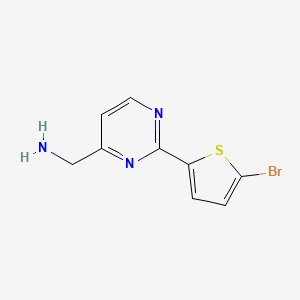
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
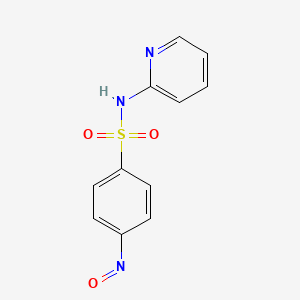
![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
